7-Hydroxy-3-methyl-4-phenylcoumarin

Antimicrobial susceptibility testing 4-phenylcoumarin SAR Bacillus coli bacteriostasis

7-Hydroxy-3-methyl-4-phenylcoumarin (CAS 54431-13-9) is a synthetic 4-phenylcoumarin derivative belonging to the 7-hydroxycoumarin class, characterized by a methyl group at position 3 and a phenyl ring at position 4. This trisubstituted coumarin scaffold imparts distinct electronic and steric features that differentiate it from commonly available 4-phenylcoumarins and 7-hydroxycoumarin analogs.

Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
CAS No. 54431-13-9
Cat. No. B1587911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-3-methyl-4-phenylcoumarin
CAS54431-13-9
Molecular FormulaC16H12O3
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C(C=C2)O)OC1=O)C3=CC=CC=C3
InChIInChI=1S/C16H12O3/c1-10-15(11-5-3-2-4-6-11)13-8-7-12(17)9-14(13)19-16(10)18/h2-9,17H,1H3
InChIKeyJILNSPBYFPSJRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy-3-methyl-4-phenylcoumarin (CAS 54431-13-9): Structural Identity and Baseline Characteristics for Scientific Procurement


7-Hydroxy-3-methyl-4-phenylcoumarin (CAS 54431-13-9) is a synthetic 4-phenylcoumarin derivative belonging to the 7-hydroxycoumarin class, characterized by a methyl group at position 3 and a phenyl ring at position 4 [1]. This trisubstituted coumarin scaffold imparts distinct electronic and steric features that differentiate it from commonly available 4-phenylcoumarins and 7-hydroxycoumarin analogs. The compound is commercially supplied as a ≥98% purity intermediate [2] and has been evaluated for bacteriostatic activity [1] as well as CYP2A6 enzyme inhibition [3], establishing it as a differentiated building block for medicinal chemistry and probe development programs.

Why 7-Hydroxy-3-methyl-4-phenylcoumarin Cannot Be Replaced by Generic 7-Hydroxycoumarin or 4-Phenylcoumarin Analogs in Research Programs


Within the 7-hydroxycoumarin family, subtle changes in substitution pattern produce large shifts in biological target engagement and physicochemical properties. The 3-methyl and 4-phenyl groups on the target compound impart both steric bulk and altered electron distribution compared to the parent umbelliferone (7-hydroxycoumarin) and the mono-substituted analog 7-hydroxy-4-phenylcoumarin. These structural differences translate into measurable divergence in bacteriostatic spectrum [1], CYP2A6 inhibitory potency [2], lipophilicity , and thermal stability . Simple substitution with a single-substituent coumarin would therefore compromise experimental reproducibility in structure-activity relationship (SAR) studies and invalidate quantitative benchmarking against published data for this specific scaffold.

Quantitative Differentiation Evidence for 7-Hydroxy-3-methyl-4-phenylcoumarin vs. Closest Structural Analogs


Bacteriostatic Activity: Direct Head-to-Head Comparison with 7-Hydroxy-4-phenylcoumarin Against Gram-Negative Bacteria

In a direct head-to-head study published in 1974, 7-hydroxy-3-methyl-4-phenylcoumarin exhibited reduced bacteriostatic potency against Bacillus coli (E. coli) compared to its des-methyl analog, 7-hydroxy-4-phenylcoumarin. At a concentration of 100 ppm (B dilution), 7-hydroxy-4-phenylcoumarin produced complete growth inhibition ('—' = no growth) of B. coli, whereas 7-hydroxy-3-methyl-4-phenylcoumarin showed full bacterial growth ('+' = full growth) at both 10 ppm and 100 ppm, indicating complete loss of anti-B. coli activity upon 3-methyl substitution [1]. Against Bacillus subtilis, the 3-methyl compound showed only partial growth inhibition (±) at 100 ppm, while the des-methyl analog showed no inhibition at 10 ppm and partial inhibition at 100 ppm [1].

Antimicrobial susceptibility testing 4-phenylcoumarin SAR Bacillus coli bacteriostasis

CYP2A6 Inhibition Potency: Cross-Study Comparison with 7-Hydroxycoumarin and Dihydroxycoumarin Analogs

7-Hydroxy-3-methyl-4-phenylcoumarin has a reported IC50 of 50 nM (0.05 µM) against CYP2A6 in human liver microsomes (preincubation 30 min, coumarin 7-hydroxylation endpoint) [1]. In a systematic SAR study of 7-hydroxycoumarin analogs (Qi et al., 2019), 7-hydroxycoumarin itself showed low or decreased CYP2A6-inhibiting activity, with only 6,7-dihydroxycoumarin (IC50/Ki = 0.39/0.25 µM) and 7,8-dihydroxycoumarin (IC50/Ki = 4.61/3.02 µM) identified as potent inhibitors among the tested hydroxylated coumarins [2]. The target compound's 50 nM IC50 represents at least a 7.8-fold greater potency than 6,7-dihydroxycoumarin (390 nM) and a 92-fold greater potency than 7,8-dihydroxycoumarin (4,610 nM), consistent with the SAR conclusion that hydrophobic C4 substitution—such as the 4-phenyl group on the target compound—can enhance CYP2A6 binding affinity when combined with appropriate substituents [2].

Cytochrome P450 inhibition CYP2A6 probe development Coumarin 7-hydroxylation

Lipophilicity (LogP) Differentiation: Quantitative Physicochemical Comparison with 7-Hydroxy-4-phenylcoumarin and 7-Hydroxy-4-methylcoumarin

The predicted LogP of 7-hydroxy-3-methyl-4-phenylcoumarin is 3.474 (alternate source: XLogP = 3.1 [1]), positioning it between the less lipophilic 7-hydroxy-4-methylcoumarin (XLogP = 1.9 [2]) and the comparable 7-hydroxy-4-phenylcoumarin (LogP = 3.166 [3]). The 3-methyl substitution on the 4-phenylcoumarin scaffold increases the calculated LogP by approximately 0.3 log units relative to the des-methyl 4-phenyl analog, translating to an approximately 2-fold increase in octanol-water partition coefficient. This difference is large enough to measurably alter passive membrane permeability and non-specific protein binding in biochemical assays [4].

Lipophilicity Drug-likeness optimization Caco-2 permeability prediction

Thermal Stability (Melting Point) Differentiation vs. 7-Hydroxy-4-phenylcoumarin and 7-Hydroxy-4-methylcoumarin

7-Hydroxy-3-methyl-4-phenylcoumarin exhibits a melting point of 223–228 °C (lit.) , which is intermediate between the higher-melting 7-hydroxy-4-phenylcoumarin (248–252 °C ) and the lower-melting 7-hydroxy-4-methylcoumarin (188–195 °C [1]). The 20–29 °C reduction in melting point relative to 7-hydroxy-4-phenylcoumarin is attributable to the disruption of crystal packing by the 3-methyl group, while the 28–40 °C increase over 7-hydroxy-4-methylcoumarin reflects the added lattice stabilization from the 4-phenyl ring.

Thermal stability Solid-state characterization Melting point

Optimal Research and Industrial Application Scenarios for 7-Hydroxy-3-methyl-4-phenylcoumarin Based on Quantitative Evidence


CYP2A6 Probe and Inhibitor Development Programs Requiring Sub-100 nM Potency

With an IC50 of 50 nM against CYP2A6 in human liver microsomes [1], 7-hydroxy-3-methyl-4-phenylcoumarin provides a nanomolar-potency starting scaffold for developing selective CYP2A6 inhibitors. Its 7.8-fold greater potency than the benchmark 6,7-dihydroxycoumarin makes it a superior choice for lead optimization campaigns where target engagement at low concentrations is critical, such as in cellular CYP2A6 phenotyping assays or in vivo nicotine metabolism modulation studies.

Gram-Positive vs. Gram-Negative Selectivity SAR Studies in Antibacterial 4-Phenylcoumarins

The selective loss of anti-Bacillus coli activity upon 3-methyl substitution—while retaining partial anti-Bacillus subtilis activity—makes this compound a valuable tool for dissecting the structural determinants of Gram-negative vs. Gram-positive bacteriostatic potency in the 4-phenylcoumarin series [2]. Research groups exploring narrow-spectrum Gram-positive antibacterial coumarins can use this compound as a negative-control scaffold for Gram-negative activity and as a starting point for regaining broad-spectrum activity through further derivatization.

Lipophilicity-Driven Membrane Permeability Optimization in CNS Drug Discovery

With a LogP of approximately 3.2–3.5 (vs. 1.9 for 7-hydroxy-4-methylcoumarin), this compound resides in a favorable lipophilicity range for blood-brain barrier penetration [REFS-3, REFS-4]. Medicinal chemistry teams designing CNS-active coumarin derivatives can leverage this intermediate lipophilicity as a baseline for SAR exploration, balancing the need for passive membrane permeability with the risk of excessive logP-driven off-target binding.

Multi-Kilogram Synthesis of 4-Phenylcoumarin Pharmacophore Intermediates

Commercial availability at up to 700 kg scale with ≥98% HPLC purity [4] positions this compound as a viable advanced intermediate for large-scale synthesis programs, including preclinical candidate scale-up and early-phase manufacturing. This is in contrast to many specialized coumarin analogs that are available only at milligram-to-gram research quantities, making direct procurement of this intermediate more cost-effective than in-house multi-step synthesis for programs requiring the 3-methyl-4-phenyl substitution pattern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Hydroxy-3-methyl-4-phenylcoumarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.